molecular formula C5H12ClNO2S B2801282 (S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride CAS No. 1909287-48-4

(S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride

Cat. No.: B2801282
CAS No.: 1909287-48-4
M. Wt: 185.67
InChI Key: PZHYMWPVBAFIMX-WCCKRBBISA-N
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Description

(S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing sulfur

Scientific Research Applications

(S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Safety and Hazards

According to the safety data sheet for a related compound, Thiomorpholine 1,1-dioxide, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2-dimethylthietane-1,1-dioxide with an amine under acidic conditions to introduce the amino group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism by which (S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride exerts its effects involves interactions with various molecular targets. The sulfur atom in the thietane ring can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring but differ in ring size and structure.

    Thiophenes: Another class of sulfur-containing heterocycles, thiophenes have a five-membered ring and are known for their electronic properties.

    Thiazines: These compounds have a six-membered ring with both sulfur and nitrogen atoms, offering different chemical and biological properties.

Uniqueness

(S)-3-Amino-2,2-dimethylthietane 1,1-dioxide hydrochloride is unique due to its four-membered thietane ring, which imparts distinct chemical reactivity and stability

Properties

IUPAC Name

(3S)-2,2-dimethyl-1,1-dioxothietan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHYMWPVBAFIMX-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1(=O)=O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CS1(=O)=O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-48-4
Record name (3S)-2,2-dimethyl-1,1-dioxothietan-3-amine hydrochloride
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